molecular formula C31H32N2O6 B1500099 n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine CAS No. 886362-31-8

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Cat. No.: B1500099
CAS No.: 886362-31-8
M. Wt: 528.6 g/mol
InChI Key: YZKHTBWOPFULRK-UHFFFAOYSA-N
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Description

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a complex organic compound that serves as a protected derivative of beta-alanine. It is commonly used in proteomics research and solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is typically removed using a base such as pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine typically involves multiple steps, starting with the protection of beta-alanine using the Fmoc group. The piperidine ring is then introduced through a series of reactions, including the formation of a Schiff base followed by reduction.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at various positions on the piperidine ring, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: N-oxide derivatives of the piperidine ring.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in proteomics research, where it is used as a building block for the synthesis of peptides and proteins. Additionally, it is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine exerts its effects involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. Once the Fmoc group is removed, the amino group is free to react with other amino acids or reagents, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

  • n-Fmoc-L-alanine

  • n-Fmoc-DL-lysine

  • n-Fmoc-DL-phenylalanine

  • n-Fmoc-DL-tryptophan

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHTBWOPFULRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661350
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-31-8
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Reactant of Route 2
Reactant of Route 2
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Reactant of Route 3
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Reactant of Route 4
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Reactant of Route 5
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Reactant of Route 6
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

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